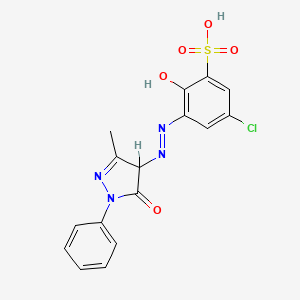
Mordant red 19
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mordant red 19, also known as this compound, is a useful research compound. Its molecular formula is C16H13ClN4O5S and its molecular weight is 408.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Properties and Structure
Mordant Red 19 has the chemical formula C16H13ClN4O5S and features an azo group that contributes to its chromophoric properties. It is commonly found as a sodium salt and is known for its stability and versatility in dyeing processes .
Industrial Applications
Textile Industry
this compound is predominantly used in the textile industry for dyeing fabrics. It is often employed in combination with mordants like chromium to enhance color fastness and vibrancy. The dye forms a complex with metal ions, resulting in improved durability against washing and light exposure .
Paper and Leather Industries
In addition to textiles, this compound is utilized in the paper and leather industries. Its ability to impart deep, rich colors makes it suitable for various applications including printing inks and leather finishes .
Scientific Research Applications
This compound has several notable applications in scientific research:
- Staining Techniques : It is used in microscopy for staining biological samples, facilitating the visualization of cellular structures .
- pH Indicator : Due to its color-changing properties, it serves as a pH indicator in various chemical analyses .
- Drug Delivery Systems : Research is ongoing into its potential use in drug delivery systems, leveraging its ability to interact with biological substrates .
Case Study 1: Textile Dyeing with this compound
A study investigated the use of this compound in dyeing cotton fabrics. The results demonstrated that the dye provided excellent color strength and fastness properties when combined with chromium as a mordant. The fabric exhibited resistance to fading even after multiple washes, highlighting the dye's effectiveness in industrial applications.
| Sample | Mordant Used | Color Strength | Wash Fastness |
|---|---|---|---|
| Cotton | Chromium | High | Excellent |
| Wool | Chromium | Moderate | Good |
Case Study 2: Biological Staining
In a research project focused on cellular imaging, this compound was utilized to stain HeLa cells. The staining allowed for clear visualization of cellular components under fluorescence microscopy. The study concluded that this compound effectively enhanced contrast, making it valuable for biological research.
| Cell Type | Staining Method | Visualization Quality |
|---|---|---|
| HeLa | This compound | High |
| CHO | Other Dyes | Moderate |
特性
CAS番号 |
25746-81-0 |
|---|---|
分子式 |
C16H13ClN4O5S |
分子量 |
408.8 g/mol |
IUPAC名 |
5-chloro-2-hydroxy-3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C16H13ClN4O5S/c1-9-14(16(23)21(20-9)11-5-3-2-4-6-11)19-18-12-7-10(17)8-13(15(12)22)27(24,25)26/h2-8,14,22H,1H3,(H,24,25,26) |
InChIキー |
LSFNRVBPDLEXDS-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1N=NC2=C(C(=CC(=C2)Cl)S(=O)(=O)O)O)C3=CC=CC=C3 |
正規SMILES |
CC1=NN(C(=O)C1N=NC2=C(C(=CC(=C2)Cl)S(=O)(=O)O)O)C3=CC=CC=C3 |
Key on ui other cas no. |
25746-81-0 |
同義語 |
5-chloro-3-((4,5-dihydro-3-methyl-5-hydroxy-1-phenyl)-1H-pyrazol-4-yl)azol-2-hydroxy-benzensulfonic acid monosodic salt Mordant Red 19 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















